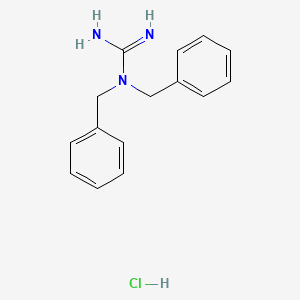

![molecular formula C18H13N B1655244 2-phenyl-1H-benzo[g]indole CAS No. 33555-17-8](/img/structure/B1655244.png)

2-phenyl-1H-benzo[g]indole

説明

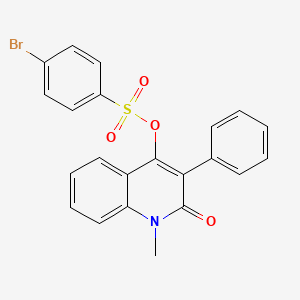

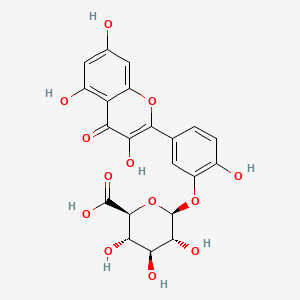

2-Phenyl-1H-benzo[g]indole is an organic compound with the molecular formula C14H11N . It is also known by other names such as Indole, 2-phenyl-; α-Phenylindole; Stabilizer I; 2-Phenyl-1H-indole; 2-Phenylindole . This compound is the parent structure of a group of nonsteroidal selective estrogen receptor modulators (SERMs) that includes zindoxifene, bazedoxifene, and pipendoxifene .

Synthesis Analysis

The synthesis of 2-Phenyl-1H-benzo[g]indole involves the reaction of acetophenone and phenyl hydrazine in the presence of acid to get acetophenone phenylhydrazone. The acetophenone and phenylhydrazone then undergo a Fischer indole cyclization reaction in the presence of acid to get 2-phenylindole .Molecular Structure Analysis

The molecular structure of 2-Phenyl-1H-benzo[g]indole consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions involving 2-Phenyl-1H-benzo[g]indole are diverse. For instance, it can undergo a Fischer indole cyclization reaction in the presence of acid . Other reactions include heteroannulation of 2-haloaniline derivatives and phenylacetyl under mild conditions in a one-pot reaction catalyzed by or(pph3)2cl2 .Physical And Chemical Properties Analysis

2-Phenyl-1H-benzo[g]indole has a molecular weight of 193.2438 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

Solubility and Thermodynamics

2-Phenyl-1H-indole, an important chemical intermediate in organic syntheses, demonstrates increasing solubility in various solvents with rising temperature. Its solubility was measured across fourteen organic solvents, and the mixing thermodynamic functions indicate the process is spontaneous (Liu, Chen, An, & Li, 2020).

Biological Activities

Indole derivatives, including those with 2-phenyl-1H-indole, exhibit significant antimicrobial and antioxidant activities. These activities are enhanced by different substitutions on the indole ring, indicating potential for therapeutic applications (Naraboli & Biradar, 2017).

Anti-Inflammatory Properties

A study synthesizing derivatives of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one revealed potential anti-inflammatory activity. These derivatives were evaluated on Wistar albino rats, showing promise in medical applications (Rehman, Saini, & Kumar, 2022).

Photophysical Properties and Material Science

Indole-based compounds, including those with a 2-phenyl-1H-indole structure, show unique photophysical properties. These properties are exploited in creating materials like efficient green and red phosphorescent OLEDs (Chen et al., 2017).

Sensor Development

5-Hydroxy benzo[g]indoles, derived from 2-phenyl-1H-benzo[g]indole, demonstrate potential as fluorescence sensors for Fe(III) ions. They exhibit good quantum yields and can indicate the presence of Fe3+ ions through color changes visible to the naked eye (Maity, Kundu, & Pramanik, 2015).

Molecular Docking and Drug Design

Indole derivatives, including 2-phenyl-1H-indole, have been studied for their potential in drug design, specifically as anti-inflammatory agents. The molecular docking studies provide insights into their interaction with biological targets (Al-Ostoot et al., 2020).

将来の方向性

The future directions for 2-Phenyl-1H-benzo[g]indole could involve its use in the development of new drugs due to its physiological action and its role as a parent structure of a group of nonsteroidal selective estrogen receptor modulators (SERMs) . It could also be used in the development of deep blue fluorescent materials for organic light-emitting diodes .

特性

IUPAC Name |

2-phenyl-1H-benzo[g]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N/c1-2-7-14(8-3-1)17-12-15-11-10-13-6-4-5-9-16(13)18(15)19-17/h1-12,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIHHRJMNTXXJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(N2)C4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385301 | |

| Record name | 2-phenyl-1H-benzo[g]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-1H-benzo[g]indole | |

CAS RN |

33555-17-8 | |

| Record name | 2-phenyl-1H-benzo[g]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(dimethylhydrazinylidene)methyl]-N,N-dimethylaniline](/img/structure/B1655161.png)

![3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-5-methoxy-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B1655167.png)

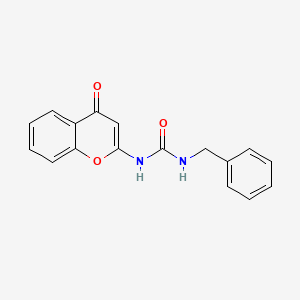

![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1655173.png)